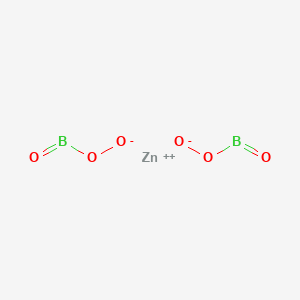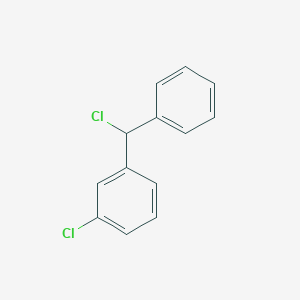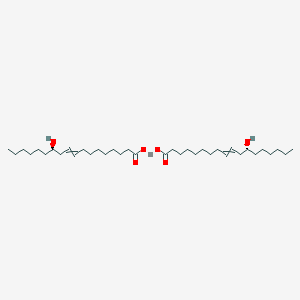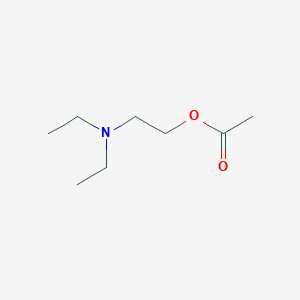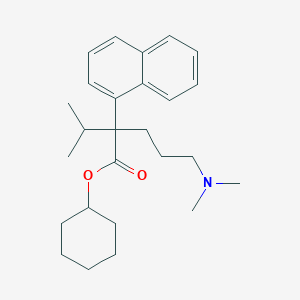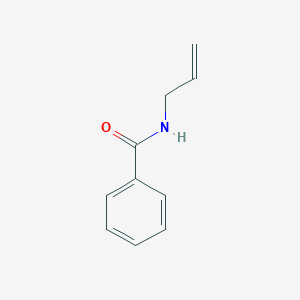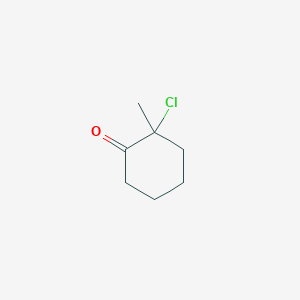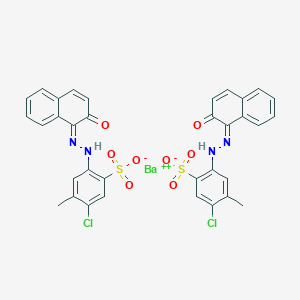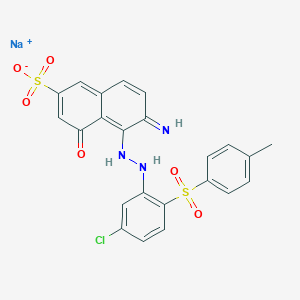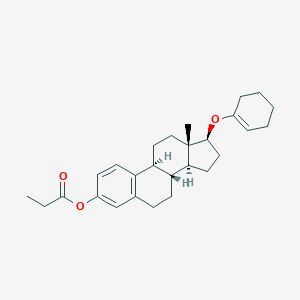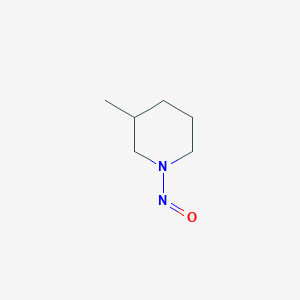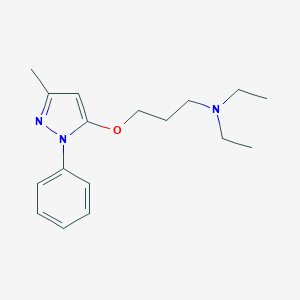
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemische Und Physiologische Effekte
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce pain and inflammation, and increase the seizure threshold in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- for lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the research of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl-. One potential direction is the development of new drugs based on its structure and pharmacological properties. Another direction is the investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for in vivo studies.
Conclusion:
In conclusion, Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has shown promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new drugs based on its structure and pharmacological properties.
Synthesemethoden
The synthesis of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- involves the reaction of 3-(diethylamino)propyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
15083-54-2 |
|---|---|
Produktname |
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- |
Molekularformel |
C17H25N3O |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N,N-diethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C17H25N3O/c1-4-19(5-2)12-9-13-21-17-14-15(3)18-20(17)16-10-7-6-8-11-16/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3 |
InChI-Schlüssel |
BXFMKJNALBPMFN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Kanonische SMILES |
CCN(CC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Andere CAS-Nummern |
15083-54-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



